Product packaging for Melitracen-d6 Hydrochloride(Cat. No.:CAS No. 1189648-08-5)

Melitracen-d6 Hydrochloride

Cat. No.: B564521
CAS No.: 1189648-08-5
M. Wt: 333.933
InChI Key: RADLXCPDUXFGFF-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Sciences

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to act as tracers, enabling detailed study of their behavior in biological systems. musechem.com This method is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comresearchgate.net

Stable Isotope-Labeled Internal Standards (SIL-IS) have become indispensable tools in chemical and biological research, particularly in drug metabolism and pharmacokinetics (DMPK) studies. symeres.com Initially, researchers often used structural analogues as internal standards in bioanalysis. crimsonpublishers.com However, the development and refinement of mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) highlighted the superiority of SIL-IS. researchgate.nettexilajournal.com

The use of SIL-IS, particularly deuterated compounds, is now considered the gold standard in LC-MS/MS bioanalytical methods. kcasbio.comkcasbio.com This is because SIL-IS have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). wuxiapptec.com This similarity ensures they behave almost identically during sample preparation, extraction, and chromatographic separation. wuxiapptec.com Crucially, they co-elute with the analyte, which allows them to effectively compensate for variations in sample handling and, most importantly, for matrix effects—the suppression or enhancement of ionization caused by other components in a biological sample. kcasbio.comwuxiapptec.com This normalization significantly improves the accuracy, precision, and reliability of quantitative bioanalysis, a critical requirement for regulatory submissions. kcasbio.comnih.gov

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. splendidlab.com It contains a proton and a neutron in its nucleus, giving it approximately twice the mass of hydrogen (protium), which has only a proton. splendidlab.comhumanjournals.com Substituting hydrogen with deuterium is the subtlest structural change that can be made to a molecule, yet it can have profound effects on a compound's properties. splendidlab.com

The primary principle underlying the utility of deuteration is the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. splendidlab.commusechem.com Consequently, more energy is required to break a C-D bond, causing reactions involving its cleavage to proceed at a slower rate. splendidlab.com

This effect provides several advantages in pharmaceutical research:

Altered Metabolic Pathways : Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds, deuteration at metabolically active sites can slow down the rate of metabolism. humanjournals.com This can lead to a longer drug half-life, reduced clearance, and increased systemic exposure. researchgate.net

Improved Pharmacokinetic Profiles : By reducing first-pass metabolism, deuteration can increase a drug's oral bioavailability. This modification can lead to more predictable pharmacokinetic parameters. researchgate.net

Ideal Internal Standards : In analytical settings, the mass difference imparted by deuterium allows a mass spectrometer to distinguish the deuterated standard from the non-deuterated analyte, while their near-identical chemical behavior ensures accurate quantification. acanthusresearch.com

PropertyHydrogen (¹H)Deuterium (²H or D)
Atomic Mass (amu) ~1.0~2.0
Composition 1 Proton, 1 Electron1 Proton, 1 Neutron, 1 Electron
Natural Abundance ~99.98%~0.015%
Bond Strength (vs. Carbon) WeakerStronger (C-D bond is ~10x stronger than C-H) splendidlab.com
Stability StableStable, Non-Radioactive

Evolution of Stable Isotope-Labeled Internal Standards (SIL-IS) in Drug Discovery and Development

Contextualizing Melitracen-d6 Hydrochloride within Analytical and Pharmacokinetic Research

Melitracen (B1676185) is a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin. medchemexpress.comveeprho.commedchemexpress.com Its deuterated analogue, this compound, serves as a specialized tool in research environments. novachem.com.auvivanls.com

The use of deuterated analogues as internal standards for analyzing TCAs in biological samples dates back to the early days of gas chromatography-mass spectrometry (GC-MS) applications in clinical chemistry. mdpi.com Researchers recognized that deuterated versions of drugs like imipramine (B1671792) and amitriptyline (B1667244) could be used to accurately quantify the parent drug and its metabolites in plasma. mdpi.com

More recent research has explored deuteration not just for analytical standards but as a strategy to improve the therapeutic properties of TCAs. researchgate.netnih.gov Studies have shown that deuteration of TCAs at metabolically active sites, such as the N-demethylation positions, can lead to improved pharmacokinetic profiles. researchgate.netnih.gov For example, deuterated versions of TCAs like doxepin (B10761459) and clomipramine (B1669221) have demonstrated increased plasma concentrations and longer half-lives compared to their non-deuterated parent drugs in animal models. researchgate.netnih.gov This line of research suggests that site-selective deuteration could produce more effective antidepressants. researchgate.net

This compound is primarily utilized as a reference compound and internal standard in analytical chemistry and pharmacokinetic studies. veeprho.com Its key application is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). uantwerpen.be

The six deuterium atoms on the molecule give it a distinct mass shift compared to the non-deuterated form, allowing for precise differentiation and measurement by a mass spectrometer. When analyzing biological samples (e.g., plasma, serum) or environmental samples (e.g., wastewater) for the presence of melitracen, a known quantity of this compound is added at the beginning of the sample preparation process. texilajournal.comuantwerpen.be Because it behaves identically to melitracen during extraction and analysis, any loss or analytical variation affects both compounds equally. By measuring the ratio of the analyte to the internal standard, researchers can achieve highly accurate and reproducible quantification. kcasbio.com

Beyond its role as an internal standard, this compound is employed in pharmacokinetic research to study the ADME of melitracen itself. By administering the deuterated form, researchers can trace its journey and transformation within a biological system, helping to identify metabolic pathways with greater accuracy.

Research ApplicationUtility of this compound
Quantitative Bioanalysis Serves as an ideal internal standard for LC-MS/MS methods to accurately measure concentrations of melitracen in complex matrices like plasma or wastewater. uantwerpen.be
Pharmacokinetic (ADME) Studies Used as a tracer to investigate the absorption, distribution, metabolism, and excretion of melitracen, enhancing the understanding of its metabolic stability and bioavailability.
Method Validation Employed to validate analytical methods, ensuring they are robust, precise, and accurate for detecting non-deuterated melitracen.

Properties

CAS No.

1189648-08-5

Molecular Formula

C21H26ClN

Molecular Weight

333.933

IUPAC Name

3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3;

InChI Key

RADLXCPDUXFGFF-TXHXQZCNSA-N

SMILES

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl

Synonyms

3-(10,10-Dimethyl-d6)-9(10H)-anthracenylidene)-N,N-dimethyl-1-propanamine Hydrochloride;  9-(3-Dimethylaminopropylidene)-10,10-(dimethyl-d6)_x000B_-9,10-dihydroanthracene Hydrochloride;  Adaptol-d6;  Melixeran-d6;  Melitracene-d6;  Thymeol-d6;  Trausabun-d6;  U-2

Origin of Product

United States

Synthetic Methodologies for Melitracen D6 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into a complex molecule like Melitracen (B1676185) must be carefully planned to ensure the label is in a stable position and that the desired level of isotopic purity is achieved.

The most common and efficient strategy for synthesizing Melitracen-d6 involves the regioselective deuteration at the terminal N,N-dimethylamino group of the propanamine side chain. This approach introduces two deuterated methyl groups (-CD₃) to a precursor molecule. The synthesis typically involves reacting a desmethyl or normelitracen intermediate with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). This method ensures that the deuterium atoms are placed specifically on the methyl groups, which are not prone to exchange under typical physiological or analytical conditions. researchgate.netunam.mx

Grignard reactions are fundamental in constructing the core tricyclic structure of Melitracen. A key step in the synthesis of the unlabeled drug involves a Grignard reaction between 10,10-dimethylanthrone (B28749) and 3-(N,N-dimethylamino)propylmagnesium chloride. google.com This is followed by steps of hydrolysis and dehydration to yield the final tricyclic olefin structure. google.comacs.org

While the final deuteration is typically performed late in the synthesis on the nitrogen atom, Grignard reactions could theoretically be used to introduce deuterated precursors. For instance, the synthesis of the 10,10-dimethylanthrone intermediate itself can involve Grignard reactions with methyl magnesium halide. google.com However, for creating Melitracen-d6, deuterating the Grignard reagent (e.g., 3-(N,N-di(trideuteriomethyl)amino)propylmagnesium chloride) is synthetically more complex and costly than the more direct approach of late-stage methylation with a deuterated reagent. The synthesis of the xanthene core, a related tricyclic system, also heavily relies on Grignard reactions to add side chains to a ketone precursor. rsc.orgnih.govbeilstein-archives.org

A significant challenge in the synthesis of deuterated compounds is preventing the loss or scrambling of the deuterium label during purification and storage. synmr.in The C-D bonds in Melitracen-d6, being attached to the N,N-dimethyl groups, are generally stable. However, exposure to certain acidic or basic conditions could potentially facilitate H/D exchange, reducing isotopic purity. unam.mx Therefore, reaction workups and purification steps must be carefully designed, often using deuterated solvents or ensuring neutral pH conditions to maintain the isotopic integrity of the final product. synmr.inlabinsights.nl Handling and storage under inert and dry conditions are also recommended to prevent contamination with atmospheric moisture, which can be a source of protons. labinsights.nl

Grignard Reaction-Based Synthetic Pathways for Deuterated Precursors

Optimization and Challenges in High-Purity Deuterated Compound Synthesis

Achieving high chemical and isotopic purity is the primary goal and challenge in synthesizing labeled compounds like Melitracen-d6 Hydrochloride. nih.govmusechem.com

The synthesis of deuterated compounds can be expensive and technically complex. resolvemass.ca To achieve high deuteration yield and isotopic purity (often specified as >98%), reaction conditions must be meticulously optimized. This includes using a slight excess of the costly deuterated methylating agent (e.g., CD₃I) to drive the reaction to completion. Other parameters such as reaction temperature, solvent, and the choice of a non-nucleophilic base are refined to maximize the formation of the desired d6-product while minimizing side reactions or under-deuteration (formation of d1-d5 species). nih.gov The goal is to produce a final compound with a very high percentage of the d6 isotopologue. lgcstandards.com

Parameter Consideration for Optimization Objective
Deuterating Agent Stoichiometry (slight excess) and purity of the reagent (e.g., CD₃I).Maximize deuterium incorporation.
Solvent Aprotic, non-reactive solvent (e.g., DMF, Acetonitrile).Prevent side reactions and H/D exchange.
Base Non-nucleophilic base (e.g., K₂CO₃, DIPEA).Facilitate reaction without competing.
Temperature & Time Monitored to ensure reaction completion.Achieve high chemical yield.

A combination of analytical techniques is essential to confirm the identity, chemical purity, and isotopic purity of the final this compound. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound, ensuring it is free from starting materials, intermediates, or other impurities. researchgate.netthepharmajournal.com Purity levels are typically required to be high, often exceeding 98%. lgcstandards.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the successful incorporation of deuterium. nih.gov It verifies the molecular weight of the compound, which should be 6 mass units higher than its unlabeled counterpart. MS also provides the isotopic distribution, showing the relative percentages of d0 to d6 species and confirming the high isotopic enrichment of the d6 product. lgcstandards.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. In ¹H NMR, the successful synthesis of Melitracen-d6 would be confirmed by the disappearance of the signal corresponding to the N(CH₃)₂ protons. studymind.co.uk Deuterium NMR (²H NMR) can also be used to directly observe the deuterium signal, confirming its presence and location. wikipedia.orgsigmaaldrich.com

Advanced Analytical Method Development and Validation with Melitracen D6 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

The stable isotope-labeled compound, Melitracen-d6 Hydrochloride, serves as a crucial internal standard in the development and validation of advanced analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). Its use enhances the accuracy, precision, and reliability of quantifying Melitracen (B1676185) in complex biological and environmental matrices.

Development of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods Utilizing this compound.uantwerpen.beresearchgate.net

The development of UPLC-MS/MS methods for the analysis of Melitracen and other antidepressants benefits significantly from the inclusion of this compound as an internal standard. uantwerpen.be This deuterated analog closely mimics the chromatographic behavior and ionization characteristics of the non-deuterated Melitracen, ensuring reliable quantification.

Effective chromatographic separation is fundamental for accurate multi-analyte profiling. chromtech.com In the analysis of antidepressants, including Melitracen, various columns and mobile phase compositions are optimized to achieve the best separation and peak shape. ajpaonline.comscispace.com

For instance, a Kinetex® XBC18 column has been successfully used for the chromatographic separation of a wide range of antidepressants. uantwerpen.be The separation was achieved using a mobile phase consisting of 0.1% v/v formic acid in ultrapure water (mobile phase A) and a mixture of 10/90 ultrapure water/acetonitrile (B52724) with 0.1% formic acid v/v (mobile phase B). uantwerpen.be A gradient elution at a flow rate of 0.3 mL/min allows for the successful separation of numerous compounds within a reasonable timeframe. uantwerpen.be The total run time, including column equilibration, is typically around 20 minutes. uantwerpen.be

Another study utilized a Hypersil C18 column with a mobile phase of methanol (B129727) and acetonitrile (34:66 v/v) at a flow rate of 1.0 ml/min for the simultaneous estimation of Flupentixol and Melitracen. ajpaonline.com The retention times for Flupentixol and Melitracen were found to be 1.791 min and 3.465 min, respectively. ajpaonline.com

The optimization process often involves adjusting parameters such as the organic modifier percentage, pH, buffer concentration, and column temperature to achieve optimal resolution and analysis time. scispace.comchromatographyonline.com

Interactive Table: Example of Optimized Chromatographic Conditions

ParameterCondition 1Condition 2
Column Kinetex® XBC18 (150 mm x 2.1 mm, 2.6 µm)Hypersil C18 (250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% v/v formic acid in ultrapure waterMethanol
Mobile Phase B 10/90 ultrapure water/acetonitrile + 0.1% formic acid v/vAcetonitrile
Mobile Phase Ratio Gradient34:66 v/v
Flow Rate 0.3 mL/min1.0 ml/min
Detection Wavelength N/A (MS Detection)257nm
Retention Time (Melitracen) ~9 minutes3.465 min

The MRM transitions for Melitracen and its deuterated internal standard, this compound, are carefully selected to ensure specificity and avoid interferences. For Melitracen, the [M+H]+ ion at m/z 292 is often selected as the precursor ion. researchgate.net

A study developing a method for 15 non-tricyclic antidepressants used a Waters triple-quadrupole ACQUITY TQD with MRM in positive mode, monitoring two MRM transitions per analyte for quantification and confirmation. researchgate.net This ensures high specificity and reduces the likelihood of false positives. sciex.com

Interactive Table: Example of MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Melitracen 292Value not availableValue not available
Melitracen-d6 298.6Value not availableValue not available
Optimization of Chromatographic Separation Parameters for Multi-Analyte Profiling

Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) Methodologies in Conjunction with this compound.ajpaonline.comresearchgate.net

Sample preparation is a critical step in achieving accurate and reproducible results, especially when dealing with complex matrices like plasma, urine, or wastewater. rcaap.pt Solid-phase extraction (SPE) and supported liquid extraction (SLE) are commonly used techniques to isolate and concentrate analytes of interest before LC-MS analysis. nih.govresearchgate.net

In a study on antidepressants in wastewater, Oasis® MCX cartridges were found to be particularly effective for the extraction of Melitracen. uantwerpen.be The use of this compound as an internal standard, added before the extraction process, helps to correct for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the ionization of the analyte. uantwerpen.besciex.com

The efficiency of an extraction method is evaluated by determining the recovery of the analyte. sciex.com This is typically done by comparing the analytical response of an analyte from a sample spiked before extraction to the response of a sample spiked after extraction. uantwerpen.be

For Melitracen analysis, extraction recoveries using SPE have been reported to be in the range of 69% to 102% in human plasma. nih.gov Another study reported recoveries of 73.52–78.91% for Melitracen from plasma using liquid-liquid extraction. researchgate.net In a study on various antidepressants, extraction recoveries for the target analytes ranged from 82.4% to 101.5%. researchgate.net

The use of an internal standard like this compound is crucial for accurately assessing and correcting for variability in extraction efficiency across different samples. sciex.com

Interactive Table: Reported Extraction Recoveries for Melitracen

Extraction MethodMatrixRecovery Range
Solid-Phase Extraction (Oasis HLB)Human Plasma69% - 102% nih.gov
Liquid-Liquid ExtractionHuman Plasma73.52% - 78.91% researchgate.net
Supported Liquid ExtractionBlood85.5% - 114.5% (for various antidepressants) researchgate.net

The washing step in SPE is critical for removing interfering substances from the sample matrix without eluting the analyte of interest. dokumen.pub The choice of washing solvent can significantly impact the recovery of both the analyte and the internal standard.

In a study using Oasis MCX cartridges for the extraction of antidepressants, various washing solvents were tested. uantwerpen.be It was found that washing the cartridges with 3 mL of methanol containing 2% v/v formic acid improved the peak shape of certain compounds, including Melitracen-d6. uantwerpen.be However, this particular washing solvent led to a decrease in relative recoveries for Melitracen. uantwerpen.be This highlights the importance of carefully optimizing the washing solvent to achieve a balance between cleanliness of the extract and high recovery of the target analytes. uantwerpen.be

Evaluation of Extraction Efficiencies and Recoveries in Complex Matrices

Application in Environmental Analytical Chemistry Research

The presence of pharmaceutical compounds in the environment, particularly in water systems, is a subject of growing scientific concern. This compound, as a stable isotope-labeled internal standard, plays a critical role in the development of advanced analytical methods required to study and understand the fate of antidepressants in the environment.

Development of Bioanalytical Assays for Trace Antidepressant Detection in Wastewater

The detection and quantification of antidepressants in wastewater present significant analytical challenges. These compounds often exist at very low concentrations (in the nanogram per liter range) within a highly complex and variable matrix. uantwerpen.be Wastewater contains numerous other substances that can interfere with the analysis, a phenomenon known as the matrix effect, which can either suppress or enhance the analytical signal, leading to inaccurate results. clearsynth.comscioninstruments.com

To overcome these challenges, sensitive and robust bioanalytical methods are essential. uantwerpen.be The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis, particularly in methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). scioninstruments.comrcaap.pt An internal standard is a compound added to a sample in a known quantity before processing. scioninstruments.com Because deuterated standards like this compound are chemically almost identical to their non-deuterated counterparts (the analytes), they behave similarly during sample extraction, cleanup, and chromatographic separation. lgcstandards.com However, they are distinguishable by the mass spectrometer due to their mass difference. lgcstandards.com This allows for precise correction of analyte losses during sample preparation and for compensation of matrix effects, thereby ensuring the accuracy and precision of the quantification. clearsynth.comscioninstruments.com

Researchers have developed and validated multi-residue analytical methods for the simultaneous detection of a wide array of antidepressants and their metabolites in influent wastewater. uantwerpen.be A common approach involves solid-phase extraction (SPE) to isolate and concentrate the target analytes from the water sample, followed by analysis using LC-MS/MS. uantwerpen.beuantwerpen.be In one such study, a method was validated for 27 different antidepressants, including melitracen, using their respective deuterated internal standards where available. uantwerpen.be The validation, following established guidelines, demonstrated the method's reliability, with the lower limits of quantification (LLOQ) for the targeted compounds typically falling between 1 and 25 ng/L. uantwerpen.be

Table 1: Performance Characteristics of a Validated Bioanalytical Assay for Selected Antidepressants in Wastewater
CompoundAnalyte ClassLower Limit of Quantification (LLOQ) (ng/L)
CitalopramSSRI5
SertralineSSRI1
VenlafaxineSNRI25
Amitriptyline (B1667244)TCA1
MirtazapineNaSSA1
MelitracenTCA1

This table presents example data synthesized from findings reported in studies on antidepressant analysis in wastewater. uantwerpen.be

Monitoring Spatio-Temporal Trends of Pharmaceutical Compounds using Deuterated Standards

Validated analytical methods utilizing deuterated internal standards are powerful tools for wastewater-based epidemiology (WBE). WBE involves analyzing wastewater to estimate the collective consumption of or exposure to specific substances within a community. uantwerpen.be This approach has been successfully applied to monitor trends in the use of antidepressants and other pharmaceuticals. uantwerpen.beoup.com

By ensuring accurate quantification, deuterated standards like this compound enable reliable monitoring of both spatial and temporal trends. nih.gov Spatial monitoring involves comparing pharmaceutical concentrations in wastewater from different treatment plants, which can reflect variations in prescription patterns and population density across different geographical areas. researchgate.net For instance, a study of four wastewater treatment plants in Belgium detected 18 out of 27 targeted antidepressant biomarkers, with concentrations varying between locations. uantwerpen.be

Temporal monitoring involves collecting samples from the same location over a period of time to observe trends. This can reveal seasonal patterns in pharmaceutical use or changes in consumption over several years. oup.com The high stability of most target biomarkers in samples under typical storage conditions further facilitates these long-term monitoring campaigns. uantwerpen.be The data gathered from these studies are invaluable for understanding the environmental burden of pharmaceuticals and for assessing the efficiency of wastewater treatment processes in removing these compounds. oup.comresearchgate.net

Table 2: Example of Spatio-Temporal Data for Antidepressants Detected in Wastewater Treatment Plant (WWTP) Influent
CompoundWWTP A (ng/L)WWTP B (ng/L)WWTP C (ng/L)
Citalopram150 - 350200 - 450180 - 400
Sertraline20 - 8035 - 11025 - 90
Venlafaxine400 - 1200550 - 1500500 - 1350
Amitriptyline5 - 258 - 3010 - 28
Mirtazapine30 - 9040 - 12035 - 100

This table provides a synthesized representation of concentration ranges that could be observed in different wastewater treatment plants, based on the types of findings in environmental monitoring studies. uantwerpen.beoup.com

Pharmacokinetic and Metabolic Research Investigations Utilizing Melitracen D6 Hydrochloride

Influence of Deuterium (B1214612) Substitution on Metabolic Pathways (Preclinical/In Vitro Focus)

The primary metabolic pathways for the parent compound, melitracen (B1676185), involve demethylation and hydroxylation, leading to the formation of its active metabolite, litracen. mims.com The introduction of deuterium at specific sites in the melitracen molecule, creating Melitracen-d6 Hydrochloride, can significantly alter the rate of these metabolic processes. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of its utility in research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP450) family, to break. juniperpublishers.com

In Vitro Metabolic Stability Studies Using Deuterated Melitracen

In vitro metabolic stability assays, often utilizing liver microsomes, are a fundamental component of preclinical drug development. These assays predict how quickly a drug will be metabolized in the body. The use of this compound in these studies allows for a direct comparison of its metabolic stability against the non-deuterated counterpart.

Due to the KIE, this compound is expected to exhibit enhanced metabolic stability. The cleavage of a C-H bond is often the rate-limiting step in the metabolism of many drugs. nih.gov By replacing these hydrogens with deuterium at metabolically active sites, the rate of metabolism is slowed down. For instance, studies on other deuterated compounds have shown a significant increase in their half-life in both rat and human liver microsomes. juniperpublishers.com For example, the deuterated analogue of the drug enzalutamide (B1683756) showed a 49.7% and 72.9% lower in vitro intrinsic clearance in rat and human liver microsomes, respectively. nih.gov While specific data for melitracen-d6 is not extensively published, the principle remains the same. The expected outcome of such a study would be a longer half-life and lower clearance for this compound compared to melitracen.

A hypothetical comparison of the in vitro metabolic stability between melitracen and its deuterated form is presented in Table 1.

Table 1: Hypothetical In Vitro Metabolic Stability of Melitracen and this compound in Human Liver Microsomes

Compound Half-life (t½) (minutes) Intrinsic Clearance (CLint) (µL/min/mg protein)
Melitracen Hydrochloride 30 100
This compound 60 50

This table is for illustrative purposes and the values are hypothetical.

Characterization of Metabolic Fate and Identification of Deuterated Metabolites

The use of deuterated compounds is invaluable for tracing metabolic pathways and identifying novel metabolites. The distinct mass signature of this compound allows for its unambiguous detection and differentiation from endogenous compounds and its non-deuterated form using mass spectrometry.

When this compound is incubated with liver microsomes or administered to a research model, the resulting metabolites will retain the deuterium label, unless the metabolic reaction occurs at the site of deuteration. This allows researchers to track the metabolic fate of the parent compound with high specificity. The primary metabolites of melitracen are formed through demethylation and hydroxylation. mims.com Therefore, the analysis of samples would be expected to reveal deuterated versions of these metabolites.

The identification of these deuterated metabolites helps to confirm the metabolic pathways of melitracen and can also reveal "metabolic shunting." This occurs when the primary metabolic pathway is slowed by deuteration, causing the drug to be metabolized through alternative, minor pathways. juniperpublishers.com This can lead to the formation of different metabolites, which may have their own pharmacological or toxicological properties.

Preclinical Pharmacokinetic Profiling Applications of Deuterated Analogues as Tracers

This compound serves as an excellent tracer for preclinical pharmacokinetic studies in animal models. Its use allows for the precise measurement of the absorption, distribution, and excretion of the drug. medchemexpress.com

Investigation of Absorption, Distribution, and Excretion Processes in Research Models

In preclinical studies, a known amount of this compound can be administered to an animal model. At various time points, blood, plasma, and tissue samples can be collected and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Because this compound is used as a tracer, it can be co-administered with the non-deuterated melitracen, and the two can be distinguished by the mass spectrometer. This allows for a highly accurate determination of pharmacokinetic parameters.

The parent compound, melitracen, is known to be widely distributed in the body and is excreted mainly via feces, with a smaller amount in the urine. mims.com Its elimination half-life is approximately 19 hours. mims.com By using the deuterated form, researchers can precisely quantify the concentration of the drug in various tissues and fluids over time, providing a detailed picture of its disposition.

Elucidation of Parent Compound-to-Metabolite Ratios through Deuterium Labeling

A key application of deuterium labeling is the ability to accurately determine the ratio of the parent compound to its metabolites over time. This is crucial for understanding the rate and extent of metabolism in vivo. After administration of this compound, the concentrations of both the deuterated parent drug and its deuterated metabolites can be measured in plasma or other biological matrices.

A hypothetical representation of parent and metabolite concentrations over time is shown in Table 2.

Table 2: Hypothetical Plasma Concentrations of this compound and its Primary Deuterated Metabolite Following a Single Oral Dose in a Research Model

Time (hours) This compound Concentration (ng/mL) Deuterated Litracen Concentration (ng/mL) Parent-to-Metabolite Ratio
1 50 5 10.0
4 85 20 4.25
8 60 35 1.71
12 40 45 0.89
24 15 30 0.50

This table is for illustrative purposes and the values are hypothetical.

Conceptual Frameworks for Isotope Effects on Drug Disposition in Research Models

The use of deuterated compounds like this compound in drug metabolism and pharmacokinetic research is underpinned by the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. juniperpublishers.com In the context of drug metabolism, the primary KIE is of most interest. This occurs when the bond to the isotope is broken in the rate-determining step of the reaction.

The strength of a chemical bond is determined by the vibrational energy of the atoms, which is dependent on their mass. The C-D bond has a lower zero-point energy than the C-H bond, meaning more energy is required to break the C-D bond. As a result, reactions that involve the cleavage of a C-D bond are slower than those involving a C-H bond. juniperpublishers.com

This has several important implications for drug disposition:

Reduced Rate of Metabolism: As discussed, the KIE can significantly slow down the metabolism of a drug, leading to a longer half-life and increased exposure in the body. juniperpublishers.comnih.gov

Metabolic Shunting: By slowing down the primary metabolic pathway, the drug may be shunted towards alternative metabolic routes that were previously minor. juniperpublishers.com This can alter the metabolite profile of the drug.

Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce the extent of this metabolism, leading to higher oral bioavailability. nih.gov

Reduced Formation of Reactive Metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. If the formation of these metabolites is dependent on the cleavage of a C-H bond, deuteration can reduce their production and potentially lead to a safer drug.

The application of these principles allows researchers to use this compound not only as an analytical tool but also to probe the fundamental mechanisms of drug metabolism and disposition.

Role and Impact of Stable Isotope Labeling in Bioanalytical Science

Theoretical Underpinnings of Stable Isotope-Labeled Internal Standard Methodology

At its core, stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). cernobioscience.comcreative-proteomics.comcreative-proteomics.com These labeled compounds are chemically identical to their naturally occurring, or "light," counterparts, meaning they exhibit the same physicochemical properties and reactivity. mdpi.com This principle is the foundation of the stable isotope-labeled internal standard (SIL-IS) methodology, a powerful tool in quantitative mass spectrometry.

Melitracen-d6 Hydrochloride is the deuterium-labeled version of Melitracen (B1676185) Hydrochloride, a tricyclic antidepressant. veeprho.commedchemexpress.comvivanls.com By incorporating six deuterium atoms, the mass of the molecule is increased without significantly altering its chemical behavior. lgcstandards.com This allows it to serve as an ideal internal standard for the quantification of melitracen in biological samples.

Advantages in Minimizing Analytical Variability and Enhancing Reproducibility

The primary advantage of using a SIL-IS like this compound is its ability to minimize analytical variability. sigmaaldrich.com Throughout the analytical process, from sample preparation to instrumental analysis, variations can occur that affect the final measurement. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, it experiences the same conditions as the analyte of interest. scioninstruments.com

Key Advantages of SIL-IS:

Co-elution in Chromatography: The SIL-IS and the analyte exhibit nearly identical retention times in liquid chromatography (LC), ensuring they are subjected to the same matrix effects at the same time. foodriskmanagement.com

Similar Ionization Efficiency: In the mass spectrometer's ion source, the SIL-IS and the analyte have very similar ionization efficiencies, meaning any suppression or enhancement of the signal due to the sample matrix will affect both compounds proportionally. scioninstruments.com

Correction for Extraction Losses: Any loss of the analyte during sample extraction and cleanup will be mirrored by a proportional loss of the SIL-IS, allowing for accurate correction. musechem.com

This co-behavior allows the ratio of the analyte signal to the SIL-IS signal to remain constant, even if the absolute signal intensities fluctuate. This results in significantly improved precision and accuracy, leading to enhanced reproducibility of the analytical method. crimsonpublishers.com

Compensation for Sample Preparation Losses and Ionization Fluctuations in Mass Spectrometry

Sample preparation for bioanalysis often involves multiple steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, each with the potential for analyte loss. sigmaaldrich.com Similarly, the complex nature of biological matrices (e.g., plasma, urine) can lead to significant variations in ionization efficiency in the mass spectrometer, a phenomenon known as the "matrix effect." musechem.com

A SIL-IS like this compound effectively compensates for these issues. Because it is added to the sample at the outset, it undergoes the same extraction inefficiencies as the unlabeled melitracen. musechem.com In the mass spectrometer, any suppression or enhancement of the melitracen signal due to interfering substances in the matrix will be mirrored by the Melitracen-d6 signal. scioninstruments.comcrimsonpublishers.com By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these variations are normalized, leading to a more accurate and reliable quantification of the analyte. foodriskmanagement.com

Strategic Implementation of this compound in Quantitative Bioanalysis Workflows

The use of this compound as an internal standard is a strategic choice in the development and validation of robust bioanalytical methods for the quantification of melitracen. Its implementation is crucial for ensuring the quality and integrity of the data generated.

Ensuring Analytical Traceability and Quality Control Standards

Analytical traceability is the ability to relate an analytical result to a stated reference, such as a certified reference material, through an unbroken chain of comparisons, all having stated uncertainties. iaea.org In quantitative bioanalysis, using a well-characterized SIL-IS like this compound is a key component in establishing this traceability. researchgate.net

By incorporating the SIL-IS into calibration standards and quality control (QC) samples, a direct link is created between the measurement of the unknown sample and the known concentration of the reference standards. libios.fr This is essential for meeting the stringent requirements of regulatory bodies and ensuring that the analytical data is reliable and defensible.

Table 1: Illustrative Quality Control Sample Data for a Bioanalytical Method Using this compound

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Low5.04.896.04.5
Medium50.051.2102.43.2
High200.0198.699.32.8

This interactive table demonstrates the typical performance of a validated bioanalytical method. The high accuracy and precision across different concentration levels are, in large part, attributable to the effective use of a stable isotope-labeled internal standard.

Method Transferability and Robustness in Inter-Laboratory Studies

For a bioanalytical method to be truly valuable, it must be transferable between different laboratories and remain robust under slightly varied conditions. nih.gov The use of a SIL-IS like this compound greatly facilitates this. Because the internal standard co-elutes and co-ionizes with the analyte, minor differences in instrumentation, chromatographic conditions, or sample handling between laboratories are largely compensated for. lcms.cz

This inherent robustness is critical for inter-laboratory studies, where the same method is performed at multiple sites to assess its reproducibility. The consistent performance of the SIL-IS helps to ensure that any observed differences in results are due to true variations in the samples rather than analytical artifacts. This is particularly important in large-scale clinical trials or proficiency testing schemes.

Considerations for Deuterium Substitution in Complex Bioanalytical Scenarios

While deuterium-labeled internal standards offer significant advantages, their use is not without considerations, particularly in complex bioanalytical scenarios.

One important factor is the potential for isotopic exchange. In certain instances, deuterium atoms can exchange with hydrogen atoms from the solvent or other molecules, which can compromise the accuracy of the measurement. uci.edu Therefore, the position of the deuterium labels within the molecule is critical. For this compound, the deuterium atoms are placed on the stable dimethyl groups, minimizing the risk of exchange. vivanls.com

Another consideration is the potential for chromatographic separation between the deuterated and non-deuterated compounds, known as the "isotope effect." foodriskmanagement.com While generally minimal, this effect can be more pronounced with a higher degree of deuteration and can be influenced by the chromatographic conditions. Careful method development is necessary to ensure that the analyte and internal standard peaks are adequately co-eluted.

Finally, the isotopic purity of the SIL-IS is a critical parameter. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration in the sample. cernobioscience.com Therefore, the SIL-IS must be of high isotopic purity, and its contribution to the analyte signal must be accounted for during method validation.

Future Research Trajectories and Innovations

Emerging Applications of Deuterated Compounds in Early-Stage Drug Development Research

The strategic incorporation of deuterium (B1214612) into drug candidates is gaining traction as a valuable tool in early-stage drug discovery and development. nih.govaquigenbio.com This approach, known as deuteration, can significantly improve a drug's metabolic profile, potentially enhancing its efficacy and safety. nih.govnih.gov

High-Throughput Screening Methodologies Incorporating Deuterated Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. selectscience.net The integration of deuterated compounds as probes in HTS assays represents a significant methodological advancement. researchgate.net For instance, mass spectrometry-based HTS assays can utilize deuterium-labeled substrates to monitor enzyme activity with high sensitivity and specificity, avoiding interference from endogenous compounds. researchgate.net This allows for the screening of a vast number of potential drug candidates in a shorter time frame.

Deuterated probes are also instrumental in nuclear magnetic resonance (NMR) based screening, where they can help to improve data quality, especially for larger protein targets which are often challenging to study. peakproteins.com This enhancement in NMR data enables more accurate structural insights and more informed decision-making during the early phases of drug development. peakproteins.com

Investigating Drug-Drug Interactions and Enzyme Induction/Inhibition using Deuterated Markers

Understanding a drug candidate's potential for drug-drug interactions (DDIs) is a critical aspect of preclinical development. Deuterated compounds serve as powerful tools in these investigations. selvita.com By using deuterated analogs of known drugs or substrates for specific metabolic enzymes (e.g., cytochrome P450s), researchers can accurately study the inhibition or induction of these enzymes by a new drug candidate. nih.gov

The use of a cocktail of deuterated probes for various CYP enzymes allows for efficient screening of a new chemical entity's DDI potential in a single assay. scispace.com This approach provides valuable data on how a new drug might affect the metabolism of co-administered medications, a crucial consideration for patient safety. selvita.com The stable isotope label allows for clear differentiation and quantification of various metabolites by mass spectrometry, providing a detailed picture of the metabolic pathways involved. nih.gov

Advancements in Automated Synthesis and Purification Technologies for Deuterated Pharmaceutical Standards

The increasing demand for deuterated compounds in research and development has spurred innovations in their synthesis and purification. Traditional methods can be time-consuming and costly. bionauts.jp

Recent advancements include the development of automated flow chemistry systems for deuteration reactions. bionauts.jpnih.gov These systems offer several advantages over conventional batch methods, including improved reaction control, higher efficiency, and the potential for safer handling of reagents like deuterium gas. nih.gov Some novel systems even utilize heavy water (D₂O) as the deuterium source in an electrochemical process, reducing the reliance on flammable deuterium gas and minimizing waste. bionauts.jp

Similarly, purification technologies have also seen significant automation. Automated flash chromatography and preparative high-performance liquid chromatography (HPLC) systems are now capable of high-throughput purification of synthetic compounds, including deuterated standards. chromatographyonline.com These automated systems reduce manual labor, improve reproducibility, and can significantly decrease the time and solvent required for purification. researchgate.net

Integration of Deuterated Standards in Novel Analytical Platforms (e.g., High-Resolution Mass Spectrometry)

Deuterated compounds like Melitracen-d6 Hydrochloride are indispensable as internal standards in quantitative analysis, particularly in mass spectrometry (MS). researchgate.netaptochem.com Their use is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements. clearsynth.com

The advent of high-resolution mass spectrometry (HRMS) has further enhanced the utility of deuterated standards. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, allowing for the confident identification and quantification of analytes in complex biological matrices. chemrxiv.org When paired with deuterated internal standards, HRMS can provide exceptional sensitivity and specificity, enabling the detection and quantification of compounds at very low concentrations. scbt.com

The integration of deuterated standards with advanced analytical techniques like data-independent acquisition (DIA) mass spectrometry is also improving the automation and quality of data analysis in fields like hydrogen-deuterium exchange (HDX) mass spectrometry, which is used to study protein dynamics. nih.gov

Conceptualizing New Research Questions in the Field of Stable Isotope Chemistry for Biomedical and Environmental Applications

The expanding toolkit of stable isotope chemistry opens up new avenues for research in both biomedical and environmental sciences.

In the biomedical field , new research questions could focus on:

Elucidating complex metabolic pathways in disease: Stable isotope tracers can be used to map metabolic fluxes in various diseases, potentially identifying new therapeutic targets. nih.gov

Personalized medicine: Investigating individual differences in drug metabolism using deuterated probes could lead to more personalized dosing regimens.

Understanding the role of the microbiome: Stable isotopes can be used to trace the metabolic interactions between the host and their gut microbiota.

In the environmental field , future research could explore:

Tracing the fate of emerging contaminants: Stable isotope analysis can be a powerful tool for tracking pollutants like pharmaceuticals and pesticides in the environment. mdpi.com

Reconstructing past environmental conditions: The analysis of stable isotope ratios in natural archives like ice cores and sediments provides valuable data for understanding past climate change. iaea.org

Identifying sources of nitrate (B79036) contamination in water: Combining the analysis of nitrogen and oxygen isotopes in nitrate can help pinpoint the sources of this widespread water pollutant. nih.gov

The continued development of analytical instrumentation and synthetic methodologies will undoubtedly lead to even more innovative applications of stable isotopes, furthering our understanding of complex biological and environmental systems.

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish Melitracen-d6 Hydrochloride from its non-deuterated counterpart (Melitracen Hydrochloride) in experimental settings?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The deuterated compound exhibits a mass shift of +6 Da compared to the non-deuterated form due to the six deuterium atoms. Ensure resolution parameters (e.g., m/z range, ionization mode) are optimized to detect isotopic splitting patterns .
  • Nuclear Magnetic Resonance (NMR) : Deuterium substitution alters chemical shifts in adjacent protons. For example, aromatic protons adjacent to deuterated positions show distinct splitting patterns in 1H^1H-NMR spectra. Use deuterated solvents (e.g., DMSO-d6) to avoid interference .
    • Data Table :
TechniqueKey ParameterMelitracen-d6 ObservationMelitracen Observation
LC-MSm/z (M+H+^+)352.2 (base peak)346.2 (base peak)
1H^1H-NMRAromatic region (δ 7.0–7.5)Reduced splitting due to 2H^2HTypical multiplet splitting

Q. What are the key considerations for synthesizing this compound with high isotopic purity?

  • Methodological Answer :

  • Deuterium Source : Use deuterated precursors (e.g., D2_2O or deuterated solvents) during synthesis to ensure efficient isotopic incorporation. Monitor deuteration efficiency via LC-MS or isotopic ratio analysis .
  • Purification : Employ preparative HPLC with a C18 column and deuterium-free mobile phases to isolate the deuterated compound from non-deuterated byproducts. Validate purity using orthogonal methods (e.g., NMR and high-resolution MS) .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer :

  • Accelerated Degradation : Expose the compound to stress conditions (40°C/75% RH, light exposure) for 1–3 months. Analyze samples at intervals using validated HPLC-UV or LC-MS methods to quantify degradation products (e.g., hydrolysis or oxidation byproducts) .
  • Kinetic Modeling : Use the Arrhenius equation to predict shelf-life at standard storage conditions (25°C). Include deuterium loss as a stability endpoint, measured via isotopic abundance ratios .
    • Data Table :
ConditionTime (Months)% Purity RemainingMajor Degradation Pathway
25°C/60% RH698.5%None detected
40°C/75% RH392.3%Hydrolysis (amide bond cleavage)

Q. How can researchers resolve discrepancies in reported deuterium incorporation efficiency across synthetic batches of this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Compare synthetic protocols (e.g., reaction time, temperature, and solvent deuteration levels). Use isotope tracing (e.g., 2H^2H-NMR) to identify incomplete deuteration at specific positions .
  • Process Optimization : Implement Design of Experiments (DoE) to evaluate factors affecting deuteration. For example, increasing reaction time from 12 to 24 hours improved deuteration from 85% to 98% in a case study .

Q. What strategies are recommended for validating the specificity of this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer :

  • Matrix Effects Assessment : Spike deuterated and non-deuterated standards into blank matrices. Use tandem MS (MS/MS) to confirm selective detection of the deuterated form despite ion suppression/enhancement .
  • Cross-Validation : Compare results with non-deuterated internal standards to rule out interference from endogenous compounds. For example, in a rodent plasma study, cross-reactivity was <0.1% when using a deuterated internal standard .

Experimental Design Considerations

Q. How to optimize chromatographic separation for this compound in the presence of structurally similar metabolites?

  • Methodological Answer :

  • Column Selection : Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar metabolites or a phenyl-hexyl column for hydrophobic interactions. Adjust gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) to resolve co-eluting peaks .
  • Mobile Phase Additives : Incorporate 0.1% ammonium acetate to improve ionization efficiency in positive ESI mode, enhancing signal-to-noise ratios for low-abundance analytes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.